(Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE
Overview
Description
(Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then substituted with a 2,3-dimethylphenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety by reacting the substituted piperazine with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the propenone moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the propenone moiety, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, with reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical reactivity allows for the creation of materials with tailored characteristics for specific applications.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE: A similar compound without the (Z)-configuration, which may exhibit different chemical and biological properties.
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-OL: A reduced form of the compound, with an alcohol group instead of a carbonyl group.
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ACID: An oxidized form of the compound, with a carboxylic acid group instead of a carbonyl group.
Uniqueness
The (Z)-configuration of (Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.
Properties
IUPAC Name |
(Z)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-8-7-11-21(19(17)3)23-12-14-24(15-13-23)22(25)18(2)16-20-9-5-4-6-10-20/h4-11,16H,12-15H2,1-3H3/b18-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQEOOWFPGKRV-VLGSPTGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C(=C\C3=CC=CC=C3)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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